

(Pyrimidin-2-yl)methanol: A Technical Guide for Advanced Research and Development

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Pyrimidinemethanol

Cat. No.: B107348

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Abstract

(Pyrimidin-2-yl)methanol, a key heterocyclic primary alcohol, serves as a fundamental building block in the landscape of modern medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-deficient pyrimidine ring, combined with the reactive hydroxymethyl group, make it a versatile synthon for creating diverse molecular architectures. This guide provides an in-depth exploration of the essential physicochemical properties, validated synthesis and purification protocols, comprehensive spectroscopic characterization, and critical safety protocols for (pyrimidin-2-yl)methanol. Designed for researchers, chemists, and drug development professionals, this document synthesizes field-proven insights with established scientific data to facilitate its effective and safe application in the laboratory.

Molecular Profile and Physicochemical Properties

(Pyrimidin-2-yl)methanol is structurally defined as a pyrimidine ring substituted at the C2 position with a hydroxymethyl group (-CH₂OH)[1]. This arrangement imparts a distinct combination of aromaticity, hydrogen bonding capability, and nucleophilicity/electrophilicity that governs its behavior in chemical systems. The nitrogen atoms in the pyrimidine ring act as electron sinks, influencing the reactivity of both the ring and the side chain.

A summary of its core physicochemical properties is presented below for rapid reference.

Property	Value	Source(s)
IUPAC Name	pyrimidin-2-ylmethanol	[1]
Synonyms	2-(Hydroxymethyl)pyrimidine, 2-Pyrimidinemethanol	[1][2]
CAS Number	42839-09-8	[1][2]
Molecular Formula	C ₅ H ₆ N ₂ O	[1][2]
Molecular Weight	110.11 g/mol	[1][2]
Appearance	Colorless to light yellow crystalline solid	[2]
Boiling Point	198.2 ± 23.0 °C (Predicted)	[2]
pKa	13.61 ± 0.10 (Predicted)	[2]
Solubility	Soluble in DMSO (30 mg/ml), Ethanol (100 mg/ml), and Methanol. Soluble in PBS (pH 7.2) at 10 mg/ml.	[2][3]

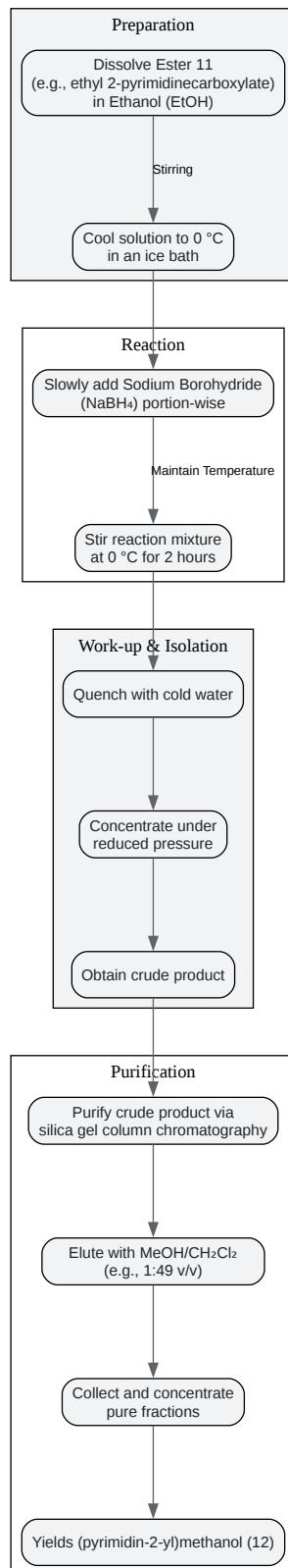
Synthesis and Purification Protocol

The most common and reliable synthesis of (pyrimidin-2-yl)methanol involves the reduction of a corresponding pyrimidine-2-carboxylate ester. This method is favored for its high yield and straightforward execution.

Synthesis Principle: Ester Reduction

The carbonyl group of the ester is selectively reduced to a primary alcohol using a mild reducing agent, such as sodium borohydride (NaBH₄). The choice of NaBH₄ is strategic; it is a cost-effective and safe hydride donor that is potent enough to reduce esters in the presence of a protic solvent like ethanol, yet generally does not reduce the aromatic pyrimidine ring under these conditions.

Experimental Workflow: Synthesis

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Caption: Workflow for the synthesis and purification of (pyrimidin-2-yl)methanol.

Detailed Step-by-Step Methodology

This protocol is adapted from established procedures[\[2\]](#).

- Preparation: Dissolve the starting ester, such as ethyl 2-pyrimidinecarboxylate (1.0 eq), in absolute ethanol (approx. 75 mL per gram of ester) in a round-bottom flask equipped with a magnetic stirrer.
- Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature equilibrates to 0 °C. This step is critical to manage the exothermic nature of the reduction and prevent potential side reactions.
- Reduction: Slowly add sodium borohydride (NaBH₄) (1.0 eq) to the cooled solution in small portions over 15-20 minutes. Maintaining a low temperature is essential for selectivity.
- Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC), using an eluent system like 10% Methanol in Chloroform, to confirm the complete consumption of the starting material[\[2\]](#).
- Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of cold deionized water. This step safely decomposes any unreacted NaBH₄.
- Isolation: Remove the ethanol and water from the reaction mixture under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: Purify the resulting crude solid by silica gel column chromatography. Elute the column with a solvent system such as 1:49 methanol/dichloromethane to isolate the pure (pyrimidin-2-yl)methanol[\[2\]](#).
- Verification: Combine the pure fractions, concentrate under reduced pressure, and dry the resulting solid under vacuum. Confirm the structure and purity using the spectroscopic methods outlined in the next section.

Spectroscopic Characterization

Structural confirmation of (pyrimidin-2-yl)methanol relies on a combination of NMR, Mass Spectrometry, and IR spectroscopy. The expected data provides a unique "fingerprint" for the

molecule.

Technique	Observation	Interpretation
¹ H NMR	δ 8.75 (d, 2H), 7.24 (t, 1H), 4.85 (s, 2H)	Aromatic protons on the pyrimidine ring and the methylene protons of the hydroxymethyl group[2].
Mass Spec (ESI)	m/z 111.1 [M+H] ⁺	The protonated molecular ion, confirming the molecular weight of 110.11 Da[2].
IR Spec	\sim 3300 cm ⁻¹ (broad), \sim 3050 cm ⁻¹ , \sim 1570 cm ⁻¹	O-H stretch (alcohol), Aromatic C-H stretch, and C=N/C=C ring stretches, respectively[4][5].

¹H NMR Analysis

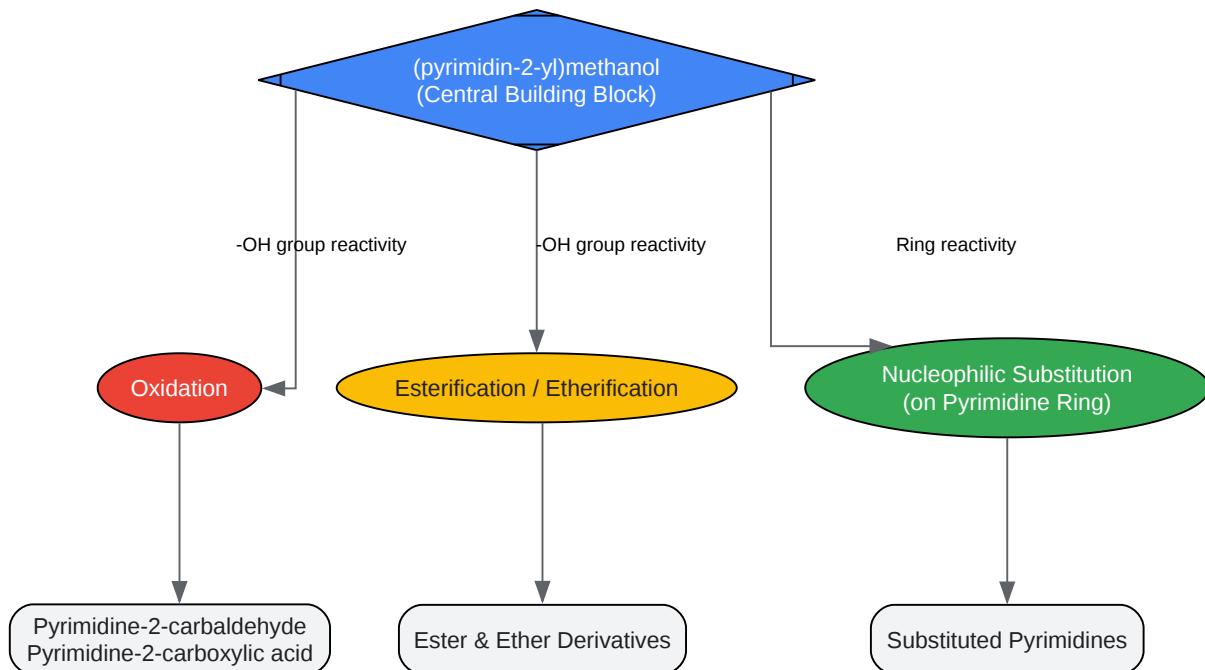
The proton NMR spectrum is highly diagnostic. In a solvent like CDCl₃, the two equivalent protons at positions 4 and 6 of the pyrimidine ring appear as a doublet around δ 8.75 ppm. The proton at position 5 appears as a triplet around δ 7.24 ppm. Critically, the two protons of the hydroxymethyl (-CH₂OH) group appear as a sharp singlet at approximately δ 4.85 ppm[2]. The integration of these peaks (2:1:2) confirms the proton count for each unique environment.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode will typically show a prominent peak at an m/z (mass-to-charge ratio) of 111.1, which corresponds to the parent molecule plus a proton ([M+H]⁺)[2]. This result is a direct and accurate confirmation of the compound's molecular weight.

Chemical Reactivity and Applications in Drug Discovery

The utility of (pyrimidin-2-yl)methanol as a synthetic intermediate stems from the distinct reactivity of its two functional domains: the primary alcohol and the electron-deficient pyrimidine ring.



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Caption: Key reaction pathways for (pyrimidin-2-yl)methanol in synthesis.

- **Hydroxymethyl Group Reactivity:** The primary alcohol is readily oxidized to form pyrimidine-2-carbaldehyde or further to pyrimidine-2-carboxylic acid, which are themselves valuable intermediates. It can also undergo esterification or etherification to introduce a vast array of functional groups.
- **Pyrimidine Ring Reactivity:** The pyrimidine ring is considered electron-deficient and can be susceptible to nucleophilic aromatic substitution, although this often requires activation or harsh conditions.

This dual reactivity makes it a valuable precursor in the synthesis of complex molecules. Derivatives of pyrimidine are foundational to many therapeutic agents, and computational studies have highlighted the potential for pyrimidine-based scaffolds to interact with critical

biological targets like Phosphoinositide 3-Kinase (PI3K) and Epidermal Growth Factor Receptor (EGFR), both of which are key targets in oncology[6]. Furthermore, related pyrimidine and pyridine methanol derivatives have been used to develop novel antagonists for pain sensation (TRPV3) and as building blocks for cholinesterase inhibitors[7][8].

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling (pyrimidin-2-yl)methanol. It is classified with specific hazards that require appropriate engineering controls and personal protective equipment.

GHS Hazard Identification

Based on aggregated GHS data, the compound presents the following hazards[1][2]:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
- H227: Combustible liquid (Note: Applies to 50% of notifications)[1].

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.
- Personal Protection:
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.
 - Skin Protection: Wear chemically resistant gloves (e.g., nitrile). A lab coat is required.
 - Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator.
- Hygiene: Avoid ingestion and inhalation. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling[9][10].

Storage Recommendations

- Conditions: Store in a tightly sealed container in a dry, cool, and well-ventilated place[2][10].
The recommended storage condition is room temperature, sealed from moisture.
- Incompatibilities: Keep away from strong oxidizing agents.

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- To cite this document: BenchChem. [(Pyrimidin-2-yl)methanol: A Technical Guide for Advanced Research and Development]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b107348#physical-and-chemical-properties-of-pyrimidin-2-yl-methanol>]

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